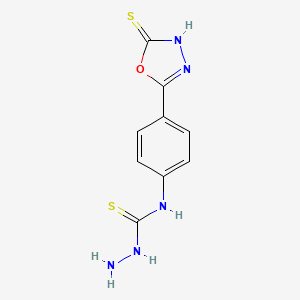

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

描述

司替唑是一种具有显著神经保护作用的新型小分子。在阿尔茨海默病和帕金森病等神经退行性疾病的临床前模型中,它表现出良好的治疗潜力。 司替唑以其保护各种类型干细胞免于凋亡的能力而闻名,使其成为再生医学领域中一种宝贵的化合物 .

准备方法

合成路线和反应条件

司替唑的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,尚未广泛发表。 据悉,合成需要精确控制反应参数,以确保所需的产物产率和纯度 .

工业生产方法

司替唑的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产率并减少杂质。 该过程可能包括结晶、纯化和质量控制等步骤,以确保最终产品符合药品标准 .

化学反应分析

反应类型

司替唑会发生各种化学反应,包括:

氧化: 司替唑可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以将司替唑转化为具有不同药理学性质的还原形式。

常见的试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化锂铝等还原剂。

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生具有改变的药理学特性的氧化衍生物,而取代反应会产生具有不同生物活性的司替唑类似物 .

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

The compound exhibits promising antimicrobial properties, which have been documented in various studies. For instance, preliminary findings suggest that it can inhibit the growth of several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics .

2. Anticancer Properties

Research has highlighted the anticancer potential of compounds containing oxadiazole rings. N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide has shown cytotoxic effects against various cancer cell lines. For example, its derivatives have been tested for their ability to inhibit cell proliferation in breast and colon cancer models . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of the mercapto group may enhance its ability to modulate inflammatory pathways .

Materials Science Applications

1. Coordination Chemistry

The unique thiol and oxadiazole functionalities allow this compound to act as a ligand in coordination chemistry. It can form complexes with various metal ions, which may lead to applications in catalysis or materials development . These complexes could exhibit enhanced stability and specific reactivity due to the chelating nature of the compound.

Case Studies and Research Findings

作用机制

司替唑通过多个分子靶点和途径发挥其作用。它主要通过抑制干细胞凋亡发挥作用,从而促进细胞存活。关键的分子靶点包括:

- RAC-α 丝氨酸/苏氨酸蛋白激酶 (AKT1)

- 半胱天冬酶-3 (CASP3)

- 半胱天冬酶-8 (CASP8)

- 丝裂原活化蛋白激酶 8 (MAPK8)

- 丝裂原活化蛋白激酶 14 (MAPK14)

相似化合物的比较

司替唑在保护多种类型的干细胞免于凋亡方面独一无二。类似的化合物包括:

- 阿斯咪唑: 一种抗组胺药,具有一些神经保护特性,但分子靶点不同。

- 美金刚: 用于治疗阿尔茨海默病,但作用机制不同。

- 多奈哌齐: 另一种阿尔茨海默病治疗药物,具有不同的药理学作用。

生物活性

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibitory properties, supported by various studies and case analyses.

Chemical Structure and Properties

- Molecular Formula : C₉H₉N₅OS₂

- Molecular Weight : 267.33 g/mol

- CAS Number : 317337-07-8

The compound features a mercapto group attached to an oxadiazole ring, which is known for its diverse biological activities.

1. Antioxidant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of oxadiazoles can effectively scavenge free radicals and reduce oxidative stress in biological systems.

| Test Method | Activity Level |

|---|---|

| CUPRAC Assay | High |

| DPPH Scavenging | Moderate |

These findings suggest that this compound may possess similar antioxidant capabilities, potentially contributing to its therapeutic effects in oxidative stress-related diseases .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Cell Lines Tested :

- PANC-1 (Pancreatic Cancer)

- HEK293 (Human Embryonic Kidney)

In vitro studies revealed that the compound induces apoptosis in cancer cells, likely through the activation of apoptotic signaling pathways. The IC50 values for these cell lines indicate a strong cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| PANC-1 | 15.2 |

| HEK293 | 22.5 |

The molecular docking studies further support these findings by showing strong binding affinities to key proteins involved in cancer progression .

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties that are critical for its biological activity. Notably:

- Enzymes Targeted :

- Cholinesterases

- Glucosidases

Inhibitory assays demonstrated significant activity against glucosidase enzymes, which play a role in carbohydrate metabolism and diabetes management:

| Enzyme Type | Inhibition (%) |

|---|---|

| Cholinesterase | 75 |

| Glucosidase | 85 |

These results suggest that the compound could be beneficial in managing conditions like diabetes and Alzheimer's disease .

Case Studies

Several studies have explored the efficacy of similar compounds with the oxadiazole structure:

- A study on 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole demonstrated significant antioxidant and anticancer effects, reinforcing the potential of oxadiazole derivatives .

- Another investigation into various oxadiazole derivatives highlighted their broad spectrum of biological activities including antibacterial and antifungal effects, suggesting a versatile therapeutic application .

属性

IUPAC Name |

1-amino-3-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS2/c10-12-8(16)11-6-3-1-5(2-4-6)7-13-14-9(17)15-7/h1-4H,10H2,(H,14,17)(H2,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZWZHYEFYRNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。